N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide
Overview
Description
N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide is an organic compound with the molecular formula C24H20N4O4S and a molecular weight of 460.505 Da . This compound belongs to the class of benzenesulfonamides, which are known for their diverse applications in medicinal chemistry and material science.
Preparation Methods
The synthesis of N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide typically involves the reaction of 6-methoxypyrimidin-4-amine with 4-sulfamoylbenzoic acid under specific conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures (0°C) followed by room temperature conditions for an extended period (24 hours). The product is then precipitated by adding water and purified through recrystallization .
Chemical Reactions Analysis
N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Mechanism of Action
The mechanism of action of N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide can be compared with other similar compounds, such as:
N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide: This compound has a similar structure but with an acetamide group instead of a benzamide group.
2-methoxy-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide: This compound has an additional methoxy group on the benzene ring.
2,4-dimethoxy-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide: This compound has two methoxy groups on the benzene ring.
These similar compounds highlight the structural diversity and potential for varied biological activities within this class of compounds.
Properties
IUPAC Name |
N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-26-17-11-16(19-12-20-17)22-27(24,25)15-9-7-14(8-10-15)21-18(23)13-5-3-2-4-6-13/h2-12H,1H3,(H,21,23)(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEKDBHPAUBZRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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